molecular formula C12H20N2O3 B1428012 Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate CAS No. 1423034-10-9

Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate

Cat. No. B1428012
M. Wt: 240.3 g/mol
InChI Key: MJSROUDIVHYVEO-UHFFFAOYSA-N
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Description

“Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate” is a chemical compound with the molecular formula C12H20N2O3 . It has a molecular weight of 240.30 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2-oxazol-4-yl group, a methyl group, and an amino butanoate group . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

ER to Synapse Trafficking of NMDA Receptors

Research on glutamate receptors, including NMDA receptors which are crucial for synaptic transmission in the mammalian central nervous system, highlights the importance of understanding molecular mechanisms for potentially enhancing the treatment of psychiatric and neurological diseases. The study by Horak et al. (2014) focuses on the biosynthetic pathway, transport, and plasma membrane interactions of NMDA receptors, shedding light on their role in human brain diseases (Horak et al., 2014).

Health Benefits of 4,4-Dimethyl Phytosterols

Zhang et al. (2019) review the structures, sources, and preclinical studies of 4,4-dimethyl phytosterols, emphasizing their potential in disease prevention and involvement in the endogenous cannabinoid system. This highlights the significance of chemical structures in the development of new therapeutic agents (Zhang et al., 2019).

Branched Chain Aldehydes in Foods

Smit et al. (2009) explore the production and breakdown pathways of branched aldehydes, such as 2-methyl propanal and 3-methyl butanal, in food products, underlining the significance of chemical reactions at the level of metabolic conversions and microbial composition in influencing food flavor (Smit et al., 2009).

Sorption of Phenoxy Herbicides to Soil

The study by Werner et al. (2012) reviews the sorption experiments of phenoxy herbicides, including 2,4-D and its derivatives, to soil and minerals, providing insights into environmental chemistry and the interaction of chemicals with soil components (Werner et al., 2012).

Methylene-Linked Liquid Crystal Dimers

Research on methylene-linked liquid crystal dimers by Henderson and Imrie (2011) discusses their transitional properties and the formation of the twist-bend nematic phase, illustrating the application of chemical synthesis in materials science (Henderson & Imrie, 2011).

properties

IUPAC Name

methyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl-methylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-9-11(10(2)17-13-9)8-14(3)7-5-6-12(15)16-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSROUDIVHYVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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